molecular formula C11H24O2 B15342853 Undecane-1,4-diol CAS No. 4272-02-0

Undecane-1,4-diol

Cat. No.: B15342853
CAS No.: 4272-02-0
M. Wt: 188.31 g/mol
InChI Key: OQDSNPMZDSAHIZ-UHFFFAOYSA-N
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Description

Undecane-1,4-diol: is an organic compound with the molecular formula C11H24O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to the carbon chain. .

Preparation Methods

Synthetic Routes and Reaction Conditions: Undecane-1,4-diol can be synthesized through several methods. One common approach involves the reduction of undecane-1,4-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound can be produced through the hydrogenation of undecane-1,4-dione in the presence of a suitable catalyst. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Undecane-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Undecane-1,4-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of undecane-1,4-diol involves its interaction with specific molecular targets and pathways. For instance, it can increase intracellular cyclic adenosine monophosphate (cAMP) levels in certain cells, leading to various biological effects. In mast cells, this compound inhibits degranulation and the secretion of histamine and tumor necrosis factor α (TNF-α), which are key mediators of allergic and inflammatory responses .

Comparison with Similar Compounds

Uniqueness: Undecane-1,4-diol is unique due to its specific hydroxyl group positions, which confer distinct chemical reactivity and biological activity compared to other diols.

Properties

CAS No.

4272-02-0

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

undecane-1,4-diol

InChI

InChI=1S/C11H24O2/c1-2-3-4-5-6-8-11(13)9-7-10-12/h11-13H,2-10H2,1H3

InChI Key

OQDSNPMZDSAHIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCO)O

Origin of Product

United States

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